molecular formula C12H14N2O3 B14953049 2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid

2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propanoic acid

Cat. No.: B14953049
M. Wt: 234.25 g/mol
InChI Key: FNSUBWQYDLVZDR-UHFFFAOYSA-N
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Description

2-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a methoxymethyl group attached to the benzimidazole ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a methylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole ring.

    2-(Methoxymethyl)benzimidazole: A derivative with a methoxymethyl group attached to the benzimidazole ring.

Uniqueness

2-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid is unique due to the presence of both the methoxymethyl group and the propanoic acid moiety. This combination of functional groups can influence its chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-[2-(methoxymethyl)benzimidazol-1-yl]propanoic acid

InChI

InChI=1S/C12H14N2O3/c1-8(12(15)16)14-10-6-4-3-5-9(10)13-11(14)7-17-2/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

FNSUBWQYDLVZDR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C2=CC=CC=C2N=C1COC

Origin of Product

United States

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